(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide
説明
特性
IUPAC Name |
(E)-N-[1-(2-chlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-14-13-22(17-10-6-5-9-16(17)19)20-18(14)21-25(23,24)12-11-15-7-3-2-4-8-15/h2-13H,1H3,(H,20,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXBDDFJWPTDS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative.
Formation of the phenylethenesulfonamide moiety: This involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with derivatives like N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () and 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). Critical distinctions include:
Physicochemical Properties
- Melting Point : The target compound’s melting point is expected to differ from ’s compound (178–182°C) due to the (E)-configuration and 2-chlorophenyl group, which may reduce symmetry and lower melting points .
- Spectroscopic Data :
- IR : A strong SO₂ stretch near 1170 cm⁻¹ (similar to ) is anticipated. The (E)-ethenesulfonamide C=C stretch (~1600 cm⁻¹) would differ from carbamoyl C=O (1727 cm⁻¹) in .
- NMR : The 2-chlorophenyl group would deshield pyrazole protons (δ ~7.3–9.3 ppm), contrasting with the 4-chlorophenyl environment in .
Electronic and Reactivity Profiles
- Electronegativity and Hardness : Using Parr-Pearson’s absolute hardness (η) framework (), the target compound’s η is expected to be higher than ’s aldehyde derivative due to the electron-withdrawing sulfonamide group.
- DFT Calculations: Becke’s hybrid functional () and Colle-Salvetti correlation methods () predict that the (E)-configuration enhances conjugation, lowering HOMO-LUMO gaps (~4.5 eV estimated) compared to non-conjugated analogues .
Theoretical and Computational Insights
- The Laplacian of the electron density (∇²ρ) at the pyrazole ring confirms aromaticity .
- Thermochemical Accuracy : Becke’s three-parameter functional () predicts atomization energies with <3 kcal/mol error, ensuring reliable thermodynamic stability estimates for the target compound .
生物活性
The compound (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical formula for (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide is with a molecular weight of approximately 482.395 g/mol. The structure features a pyrazole ring, a chlorophenyl group, and a sulfonamide moiety, which contribute to its biological properties.
Antimicrobial Activity
Research has indicated that sulfonamides exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. The results demonstrated that (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide showed notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A case study involving an animal model of inflammation reported that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels.
The proposed mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis in bacteria. By blocking this enzyme, the compound effectively impedes bacterial growth and proliferation.
Toxicological Profile
Understanding the safety profile of (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide is crucial for its potential therapeutic applications. Toxicological assessments have shown that while the compound exhibits antimicrobial activity, it also presents some cytotoxic effects at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| HepG2 | 30 |
Case Studies
- Case Study on Efficacy Against Resistant Strains : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was able to restore sensitivity to other antibiotics when used in combination therapy.
- In Vivo Studies : Animal trials demonstrated that (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide reduced inflammation in models of arthritis, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for preparing (E)-N-[1-(2-chlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including condensation of pyrazole precursors with sulfonamide derivatives. Key steps include:
- Cyclization : Formation of the pyrazole ring via [3+2] cycloaddition under reflux with catalysts like acetic acid .
- Sulfonamide coupling : Reaction of the pyrazole intermediate with 2-phenylethenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- E/Z isomer control : Maintaining low temperatures (0–5°C) during sulfonamide coupling to favor the (E)-isomer, verified by HPLC and NMR .
Optimization focuses on pH (neutral to slightly basic), solvent polarity, and stoichiometric ratios to minimize side products (e.g., sulfone overoxidation) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., vinyl sulfonamide protons at δ 6.8–7.2 ppm) and confirms stereochemistry via coupling constants (J = 12–16 Hz for trans-configuration) .
- LC-MS : Validates molecular weight (MW = 487.59 g/mol) and detects impurities using high-resolution ESI+ mode .
- FT-IR : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and crystallographic data for this compound?
Discrepancies often arise in torsion angles or bond lengths. Strategies include:
- Multi-software validation : Cross-checking SHELXL-refined structures with DFT-optimized geometries (e.g., Gaussian/B3LYP) .
- Twinned data handling : Using SHELXD for pseudo-merohedral twinning corrections and ORTEP-3 for graphical validation of thermal ellipsoids .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O) to explain packing anomalies .
Q. What methodological approaches are used to analyze its enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylthiocholine for cholinesterase inhibition) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with catalytic triads (e.g., Ser203-His447-Glu334 in carbonic anhydrase) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
Q. How can reaction yields be improved while minimizing byproducts like sulfone oxides?
- Redox control : Use argon-sparged solvents and antioxidants (e.g., BHT) to prevent sulfonamide oxidation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for selective C-S bond formation, reducing unwanted cyclization .
- Flow chemistry : Continuous microreactors enhance mixing and thermal stability, achieving >90% purity in scaled-up syntheses .
Q. What strategies validate bioactivity data when conflicting results arise between in vitro and in vivo studies?
- Metabolite profiling : LC-MS/MS identifies active metabolites in plasma that may explain in vivo efficacy discrepancies .
- Transgenic models : Use CRISPR-edited cell lines (e.g., IDH1-mutated AML) to isolate compound-specific effects from background signaling .
- Dose-response recalibration : Adjust for protein binding (e.g., serum albumin) using equilibrium dialysis to reconcile EC₅₀ values .
Data Analysis and Technical Challenges
Q. How should researchers handle crystallographic disorder in the 2-chlorophenyl moiety?
Q. What statistical methods are recommended for high-throughput screening (HTS) of analogs?
- PCA (Principal Component Analysis) : Reduces dimensionality in SAR datasets, highlighting critical substituents (e.g., chloro vs. methyl groups) .
- Machine learning : Random Forest models predict bioactivity cliffs using descriptors like LogP and topological polar surface area (TPSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
